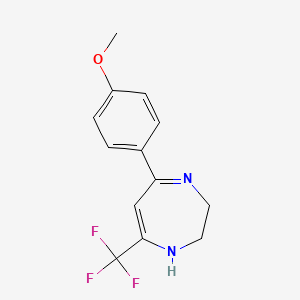![molecular formula C10H11ClFNO3S B5511769 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)
4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine often involves multi-step chemical processes. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate for the antibiotic drug linezolid, is synthesized through a series of reactions starting from 1,2-difluoro-4-nitrobenzene and morpholine. This process includes nitro group reduction and subsequent reactions with substituted aryl sulfonyl chlorides, highlighting the complexity and versatility in synthesizing sulfonyl morpholine derivatives (D. B. Janakiramudu et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry, confirming the presence of sulfonyl and morpholine groups attached to aromatic rings. For example, the structural confirmation of derivatives synthesized from 3-fluoro-4-morpholinoaniline showcases the importance of spectroscopic techniques in understanding the molecular architecture of these compounds (D. B. Janakiramudu et al., 2017).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research demonstrates the potential of compounds derived from or related to 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine in antimicrobial applications. For instance, sulfonamides and carbamates synthesized from 3-fluoro-4-morpholinoaniline, a linezolid intermediate, exhibited potent antimicrobial activity against bacteria and fungi. Molecular docking studies further supported these findings, suggesting these derivatives as potent antifungal agents compared to their carbamate counterparts (Janakiramudu et al., 2017). Additionally, the modulation of antibiotic activity against multidrug-resistant strains by 4-(Phenylsulfonyl) morpholine indicates its utility in enhancing the efficacy of existing antibiotics (Oliveira et al., 2015).
Chemical Synthesis and Material Science
The synthesis and characterization of novel compounds with potential applications in material science and chemical synthesis have been reported. For example, a study on sulfonated block copolymers containing fluorenyl groups for fuel-cell applications showcased the synthesis of materials with enhanced proton conductivity and mechanical properties, suitable for electrochemical applications (Bae et al., 2009). Moreover, the development of a new type of sulfoxide for efficient and mild Swern oxidation underlines the importance of such compounds in organic synthesis, highlighting a method that significantly promotes the oxidation of alcohols to aldehydes or ketones (Ye et al., 2016).
Biological and Medical Research
The exploration of sulfonamide derivatives for their cytotoxic activity against cancer cell lines, with some compounds showing promising results against breast and colon cancer cells, indicates the potential of these derivatives in cancer research (Ghorab et al., 2015). Additionally, the conversion of 1,2-amino alcohols into morpholines using sulfinamides as amine protecting groups demonstrates a novel approach in drug synthesis, showcasing an efficient methodology that could be applied in the formal synthesis of pharmaceuticals (Fritz et al., 2011).
Direcciones Futuras
The future directions for research on “4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in compounds with similar structures, it may also be worthwhile to investigate its potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
4-(3-chloro-4-fluorophenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3S/c11-9-7-8(1-2-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJMAPKVDFTZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloro-4-fluorophenyl)sulfonyl]morpholine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chloro-6-fluorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5511703.png)
![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)
![1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5511725.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)
![1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5511734.png)
![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)
![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)

![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)


